![molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6](/img/structure/B3325029.png)

1,3-Diazabicyclo[3.2.1]octane

Descripción general

Descripción

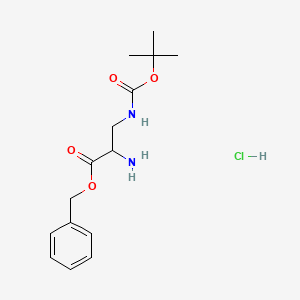

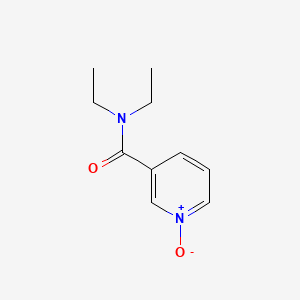

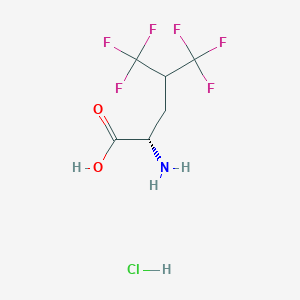

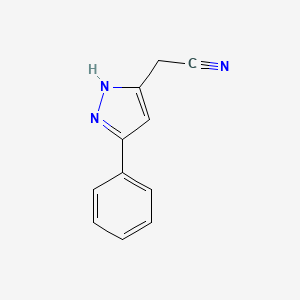

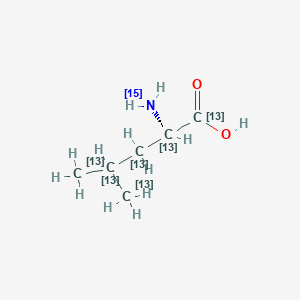

1,3-Diazabicyclo[3.2.1]octane is a nitrogen-containing heterocycle . It has a molecular formula of C6H12N2 and is a key synthetic intermediate in several total syntheses . Its unique structure makes it a challenging scaffold to acquire .

Synthesis Analysis

The synthesis of 1,3-Diazabicyclo[3.2.1]octane involves key steps such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .Molecular Structure Analysis

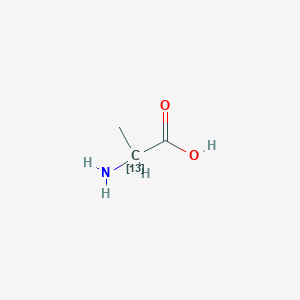

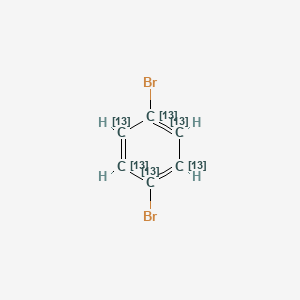

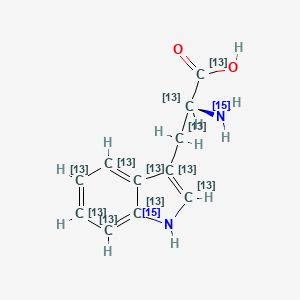

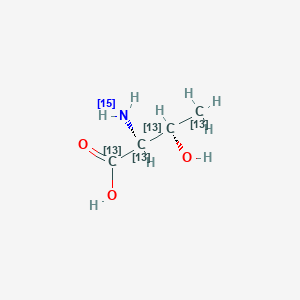

The molecular structure of 1,3-Diazabicyclo[3.2.1]octane is characterized by a bicyclic architecture . The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Chemical Reactions Analysis

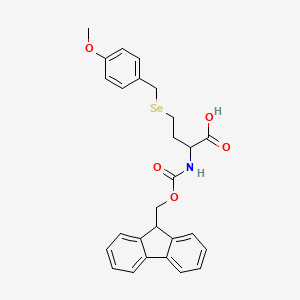

1,3-Diazabicyclo[3.2.1]octane undergoes 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diazabicyclo[3.2.1]octane are characterized by its reactivity as a 1,3-dipole in cycloaddition reactions with alkenes . The density and detonation properties increase with the increasing number of nitro groups and aza nitrogen atoms .Aplicaciones Científicas De Investigación

Molecular Structure and Interatomic Interactions

1,3-Diazabicyclo[3.2.1]octane, a parent ring of the TAN1251 family of alkaloids, has been characterized in molecular structure, interatomic interactions, and vibrational analysis. It was compared with nortropane, the parent framework of the tropane ring system, using methods like X-ray structural analysis, DFT geometry optimizations, infrared frequency calculations, natural bond orbital analysis, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).

Catalyst in Organic Synthesis

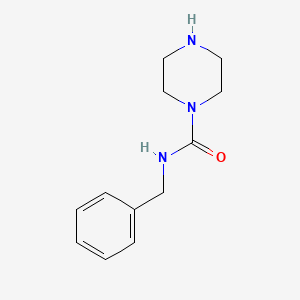

1,3-Diazabicyclo[3.2.1]octane (DABCO) has been widely used as a solid catalyst in organic preparations. It is noted for its eco-friendliness, high reactivity, easy handling, and non-toxicity. This catalyst has been applied in various organic transformations, yielding products with high selectivity and excellent yields (Bita, 2010).

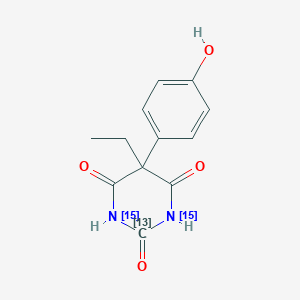

Synthesis of Pyrazolo[1,2-a][1,2,4]triazole-1,3-dione Derivatives

DABCO has also been utilized as an efficient catalyst in the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives. This was achieved through a three-component condensation reaction under ultrasound irradiation conditions, providing a rapid and mild condition for the reaction (Azarifar et al., 2013).

Preparation of Tetrahydrobenzo[b]pyran and Pyrano[2,3-d]pyrimidinone Derivatives

A new acidic ionic liquid based on 1,3-Diazabicyclo[3.2.1]octane was prepared and used as a catalyst for the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This process demonstrated advantages like high yields, short reaction times, and the use of an easily preparable catalyst (Shirini et al., 2017).

Versatility in Synthetic Applications

1,3-Diazabicyclo[3.2.1]octane's versatility is highlighted in its applications in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions. This versatility is based on its basic, nucleophilic, and catalytic properties, expanding its use in various chemical synthesis processes (Bugaenko et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-diazabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZFVFPZSVCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diazabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)